4-Phenylbutanehydrazide

Overview

Description

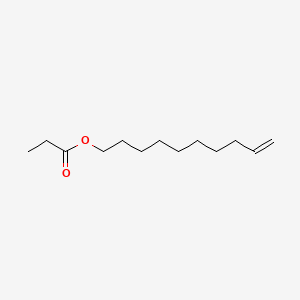

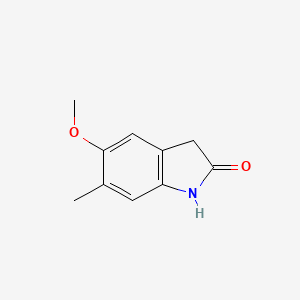

4-Phenylbutanehydrazide is a compound with the molecular formula C10H14N2O and a molecular weight of 178.23 . It is also known as 4-phenylbutanohydrazide .

Synthesis Analysis

One of the synthesis methods involves the functionalization of dialdehyde cellulose by Schiff base reaction with (E)-2-(4-(dimethylamino) benzylidene)-4-oxo-4-phenylbutanehydrazide .Molecular Structure Analysis

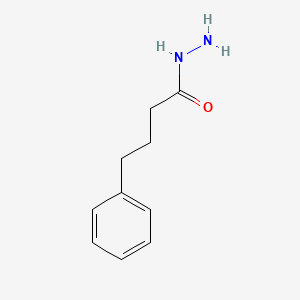

The molecular structure of this compound consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 77-79 degrees Celsius .Scientific Research Applications

Antimicrobial and Antitumor Activities

4-Phenylbutanehydrazide derivatives have been studied for their potential antimicrobial and antitumor properties. A study by Hasanin et al. (2021) synthesized new amino heterocyclic cellulose derivatives, including those based on this compound, which displayed significant antimicrobial activity against a range of pathogens, such as Escherichia coli and Staphylococcus aureus, as well as antitumor activities against cancerous cell lines like Hep G2 and MCF7. These derivatives selectively targeted the ATP binding pocket residues in the cellular mechanisms, highlighting their potential in medical applications (Hasanin, Hashem, El-Rashedy, & Kamel, 2021).

Neuroprotective Effects

The compound Sodium 4-phenylbutyrate (4-PBA) has been found to have neuroprotective effects. Qi et al. (2004) demonstrated that 4-PBA attenuated cerebral ischemic injury in a mouse model of hypoxia-ischemia. It was observed to suppress endoplasmic reticulum (ER)-mediated apoptosis, indicating potential therapeutic applications in stroke and neurodegenerative diseases (Qi, Hosoi, Okuma, Kaneko, & Nomura, 2004).

Chemical Chaperone Properties

4-Phenylbutyric acid (4-PBA) is recognized for its role as a chemical chaperone, which helps in the proper folding of misfolded proteins and alleviating endoplasmic reticulum stress. This property is significant in the context of diseases associated with protein misfolding and cell pathology. Kolb et al. (2015) reviewed the therapeutic effects of 4-PBA in various in vitro and in vivo model systems, highlighting its potential in addressing various pathologies (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Applications in Plant Regeneration

4-Phenylbutyric acid also shows promise in plant regeneration. Iwase et al. (2022) discovered that 4-PBA promotes plant regeneration by mimicking the effect of exogenous auxin. This suggests potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase, Takebayashi, Aoi, Favero, Watanabe, Seo, Kasahara, & Sugimoto, 2022).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 should be taken while handling it .

Mechanism of Action

Target of Action

The primary target of 4-Phenylbutanehydrazide is the ATP binding pocket residues . This compound selectively targets these residues, which play a crucial role in the function of c-Kit kinase .

Mode of Action

This compound interacts with its target by binding to the ATP binding pocket residues .

Result of Action

This compound has demonstrated potential antimicrobial activity against several organisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicans, Cryptococcus neoformance, Aspergillus niger, and A. fumigatus . Additionally, it has shown antitumor activities against Hep G2 and MCF7 cancerous cell lines without any effects on Wi38 normal cell line .

Properties

IUPAC Name |

4-phenylbutanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-12-10(13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAMOQWGGGQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301884 | |

| Record name | 4-phenylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-61-8 | |

| Record name | NSC147101 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-phenylbutanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)

![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)

![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-](/img/structure/B1616987.png)